N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorobenzyl alcohol . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties.
2,4-Dichlorobenzylamine: Another similar compound used in organic synthesis.
Di-2,4-dichlorobenzyltin complexes:
Uniqueness
N~4~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structure, which combines a dichlorobenzyl group with a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2S/c1-9-16(23-27(25,26)17-10(2)20-21-11(17)3)12(4)24(22-9)8-13-5-6-14(18)7-15(13)19/h5-7,23H,8H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEOBEWENVGAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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